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Menthoglycol

Cat. No.: B013437
CAS No.: 3564-98-5
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-IWSPIJDZSA-N
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Description

Nomenclature and Isomeric Forms of Menthoglycol

This compound is primarily referred to scientifically as para-menthane-3,8-diol (PMD). wikipedia.org This name reflects the arrangement of the carbon atoms in a cyclic structure with methyl and isopropyl groups, characteristic of p-menthane (B155814), and the presence of two hydroxyl (-OH) groups. nih.govhmdb.ca

Para-Menthane-3,8-diol (PMD) Designation

The designation para-menthane-3,8-diol specifies the positions of the two hydroxyl groups on the p-menthane skeleton: one at the 3 position on the cyclohexane (B81311) ring and the other at the 8 position on the isopropyl substituent. nih.govhmdb.calookchem.com PMD is a widely recognized acronym for this compound. wikipedia.orglookchem.comthegoodscentscompany.comsincerechemical.comchemicalbook.comca.govoxford-analytical.co.ukchemicalbook.com

Stereoisomers of this compound: cis-PMD and trans-PMD

Due to the presence of three stereocenters within the p-menthane-3,8-diol (B45773) structure, a total of eight stereoisomers are possible. wikipedia.orglookchem.comsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.com The composition of commercial or natural PMD is often a complex mixture of these isomers. wikipedia.orglookchem.comsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.com Among these, the cis and trans isomers of PMD are particularly significant and commonly discussed. wikipedia.orgsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.comfoodb.ca The cis and trans nomenclature typically refers to the relative orientation of the hydroxyl group at the 3 position and the methyl group on the cyclohexane ring. researchgate.net Research indicates that cis-PMD isomers tend to have higher activity than trans-PMD isomers. researchgate.netbiotech.co.in Specifically, (1R)-(+)-cis-PMD has shown high repellency in studies. researchgate.netresearchgate.net

An interactive table illustrating the key isomeric forms and their properties:

IsomerRelative ConfigurationNotes
cis-PMDHydroxyl at C3 and methyl group on ring are on the same sideOften more effective in biological activity researchgate.netbiotech.co.in
trans-PMDHydroxyl at C3 and methyl group on ring are on opposite sidesLess effective in biological activity compared to cis-PMD researchgate.netbiotech.co.in
Other IsomersVarious combinations of stereochemistry at the three stereocentersContribute to the overall composition of PMD mixtures wikipedia.org

Chemical Abstracts Service (CAS) Registry Numbers for this compound Isomers

Para-menthane-3,8-diol (PMD) is associated with the CAS Registry Number 42822-86-6. wikipedia.orgnih.govhmdb.calookchem.comthegoodscentscompany.comsincerechemical.comchemicalbook.comfoodb.cawikidata.orgfmect.comcitrefine.com The trans isomer, trans-p-menthane-3,8-diol, has been assigned the CAS number 3564-98-5. nih.govchemicalbook.com001chemical.com

An interactive table of CAS numbers:

Compound NameCAS Registry Number
para-Menthane-3,8-diol (PMD)42822-86-6
trans-p-Menthane-3,8-diol3564-98-5
cis-p-Menthane-3,8-diol91739-72-9 nih.gov

Natural Occurrence and Biogenesis of this compound

This compound occurs naturally in the essential oil of certain plant species. wikipedia.orglookchem.comthegoodscentscompany.comsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.comwikiwand.com

Derivation from Corymbia citriodora (Lemon Eucalyptus) Essential Oil

A primary natural source of PMD is the essential oil obtained from the leaves of Corymbia citriodora, a tree formerly known as Eucalyptus citriodora. wikipedia.orglookchem.comsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.combiotech.co.incitrefine.comwikiwand.comku.ac.keupm.edu.myresearchgate.netgoogle.com This tree is native to Australia but is now cultivated in various warm regions globally. wikipedia.orglookchem.comsincerechemical.comchemicalbook.comku.ac.ke

Natural Abundance of cis-Isomer in C. citriodora Oil

In the natural essential oil of Corymbia citriodora, PMD is present in relatively small quantities, typically around 1–2%. wikipedia.orgsincerechemical.combiotech.co.ingoogle.comciab.res.in The cis-isomer is reported to be naturally abundant in C. citriodora oil. wikipedia.org However, refined oil of lemon eucalyptus (OLE), which is processed to increase its PMD content, can contain significantly higher concentrations, approximately up to 64-70% PMD, as a mixture of cis and trans isomers. wikipedia.orgsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.comfoodb.cacitrefine.com

An interactive table summarizing the natural occurrence:

Source PlantCompound PresentTypical Concentration of PMD in Essential OilPredominant Isomer (Natural Oil)
Corymbia citriodora (Lemon Eucalyptus)p-Menthane-3,8-diol (PMD)1-2% wikipedia.orgsincerechemical.combiotech.co.ingoogle.comciab.res.incis-isomer wikipedia.org
Refined C. citriodora Oil (OLE)p-Menthane-3,8-diol (PMD)64-70% (mixture of cis and trans) wikipedia.orgsincerechemical.comchemicalbook.comoxford-analytical.co.ukchemicalbook.comfoodb.cacitrefine.comNot specified as predominantly one isomer in refined oil, but derived from oil where cis predominates naturally.

Biogenesis of PMD from C. citriodora oil is understood to involve the cyclization and hydration of citronellal (B1669106), a major component of the oil. researchgate.netgoogle.comgoogle.com This process, which can be acid-catalyzed, converts citronellal into isopulegol (B1217435), which is then hydrated to form p-menthane-3,8-diol. google.comgoogle.com

Metabolite of (-)-Menthol in Biological Systems

p-Menthane-3,8-diol is recognized as a human metabolite of (-)-Menthol. nih.gov This indicates that within biological systems, (-)-Menthol can undergo metabolic transformations that result in the formation of this compound. Research findings support the presence of p-menthane-3,8-diol in metabolite databases, highlighting its role in the metabolic fate of (-)-Menthol. nih.gov

Transformation from Citronellal in Plants and in vitro Cultures

This compound can be formed through the transformation of Citronellal. This transformation can occur in plants and has also been demonstrated in in vitro settings. Citronellal is a monoterpenoid aldehyde found as a main component in citronella oil. nih.govwikipedia.org

One proposed mechanism for the transformation of Citronellal to this compound involves the addition of water to Citronellal, forming hydroxycitronellal, followed by a ring formation reaction. kyoto-u.ac.jp This cyclisation process leads to the production of this compound. kyoto-u.ac.jp Studies have investigated the action of acids, such as sulfuric acid, on Citronellal, showing the formation of this compound as one of the reaction products. kyoto-u.ac.jp The yield of this compound in such reactions can be influenced by factors like the concentration of the acid used as a condensing agent. kyoto-u.ac.jp

Furthermore, this compound has been identified as a cyclisation product from citral (B94496) under photochemical reaction conditions in an in vitro study involving orange essential oil and citral exposed to UV-C irradiation. mdpi.com

Data regarding the transformation can be summarized as follows:

Starting CompoundConditionsProduct(s) Including this compoundReference
CitronellalAction of 5% sulfuric acidIsopulegol, this compound, C₂₀H₃₄O kyoto-u.ac.jp
CitronellalAction of sulfuric acid of various conc.This compound, Isopulegol kyoto-u.ac.jp
CitralPhotochemical reaction (UV-C irradiation)This compound, Geranic acid, etc. mdpi.com

The transformation of citronellal into cyclic terpenes, including this compound, has been a subject of scientific investigation, with various mechanisms and conditions explored. kyoto-u.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B013437 Menthoglycol CAS No. 3564-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035084, DTXSID801033610
Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
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Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91739-72-9, 3564-98-5
Record name (-)-3,8-p-Menthanediol
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Record name Menthoglycol
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Record name Isopulegol hydrate
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Record name Isopulegol hydrate
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Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
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Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
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Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Record name ISOPULEGOL HYDRATE
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Record name MENTHOGLYCOL
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Synthetic Methodologies and Reaction Pathways of Menthoglycol

Chemical Synthesis Routes of Menthoglycol

The primary synthetic pathways to this compound involve the transformation of citronellal (B1669106).

Hydrogenation of Citronellal

Hydrogenation of citronellal is one approach to synthesize this compound, although citronellal hydrogenation typically yields citronellol (B86348) google.com. The synthesis of PMD38 (p-menthane-3,8-diol) can involve the hydrogenation of citronellal, followed by further hydrogenation . This suggests a multi-step hydrogenation process may be involved in some synthetic schemes for this compound.

Catalytic Hydrogenation Processes

Catalytic hydrogenation of citronellal is commonly employed in the synthesis of related compounds like menthol (B31143), which involves the cyclization of citronellal to isopulegol (B1217435) followed by hydrogenation semanticscholar.org. While direct hydrogenation of citronellal primarily yields citronellol google.com, specific catalytic processes and conditions can lead to this compound or intermediates that are subsequently converted to this compound . Heterogeneous catalysts, such as palladium on carbon, are used in hydrogenation reactions of citronellal, typically under elevated pressures and temperatures . The choice of catalyst and reaction parameters significantly influences the product distribution, potentially leading to citronellol or other hydrogenated products google.com.

Effect of Reaction Conditions on Yield and Conversion

Reaction conditions such as temperature, pressure, catalyst type, and reaction time play a crucial role in the yield and conversion of citronellal during hydrogenation processes. For instance, in the hydrogenation of citral (B94496) to citronellal (a related reaction), the reaction temperature is not considered critical over a range of 5°C to 200°C for the yield of desired products google.com. However, for the synthesis of menthols from citronellal via cyclization-hydrogenation, increasing the reduction temperature of a Ru/H-BEA catalyst from 623 K to 923 K led to diminished competitive hydrogenation of citronellal, increasing selectivity to menthols researchgate.net. An examination of citronellal hydrogenation using Pd-doped Zr-BTC catalysts showed that conducting reactions in a batch reactor at 80 °C and 10 bar hydrogen pressure for 6 hours was more effective than using a hydrogen-filled balloon under atmospheric pressure researchgate.net.

Cyclization-Hydration Reactions of Citronellal

This compound is also synthesized through the acid-catalyzed cyclization-hydration of citronellal jcu.edu.au. This reaction involves the intramolecular cyclization of citronellal followed by the addition of water.

Sulfuric Acid Treatment in Biphasic Media

Treatment of citronellal with aqueous sulfuric acid is a known method for producing p-menthane-3,8-diol (B45773) lookchem.com. This reaction is typically carried out in a biphasic medium, such as water/essential oil researchgate.net. The process involves the acid-catalyzed ring closure of citronellal google.com. Studies have investigated the effect of various factors, including the oil-to-water ratio, sulfuric acid concentration, reaction temperature, and reaction time, on the yield and conversion of citronellal to PMD researchgate.net. For example, optimal conditions using sulfuric acid in a biphasic medium (water/citronellal) were found to be an oil-to-water ratio of 1:2, an acid concentration of 0.75% (w/w), a reaction temperature of 60°C, and a reaction time of 6 hours, resulting in a high PMD yield and citronellal conversion researchgate.net. Sulfuric acid has been shown to be more effective for the cyclization of citronellal compared to acetic acid or a CO₂-H₂O system, yielding higher selectivity to p-menthane-3,8-diols researchgate.net.

Research findings on the effect of sulfuric acid concentration on PMD yield highlight the importance of this parameter. One study indicates that using an aqueous sulfuric acid solution of 0.02 to 1.0 wt.% concentration is effective, with 0.02 to 0.5 wt.% being preferable for higher purity and yield google.com.

Here is a table summarizing some research findings on the effect of sulfuric acid concentration:

Sulfuric Acid Concentration (wt.%)Observed OutcomeSource
5Used for ring closure at room temperature google.com
0.02 to 1.0Effective for PMD production google.com
0.02 to 0.5Preferable for higher purity and yield google.com
0.75Optimal for high yield and conversion in biphasic media researchgate.net
Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis can be employed in the acid-catalyzed cyclization-hydration of citronellal to this compound, particularly in biphasic systems google.com. The use of a special phase-transfer catalyst during the reaction can help reduce the reaction temperature and improve the yield of the desired product google.com. Immobilized quaternary ammonium (B1175870) salt has been reported as a catalyst in the cyclization-hydration of citronellal in an acidic aqueous solution to prepare p-menthane-3,8-diol google.com. This approach offers advantages such as mild reaction conditions, shorter reaction time, and easy operation, with reported PMD purity reaching 80-98% google.com. The mass ratio of the phase-transfer catalyst to the raw material (citronellal and/or eucalyptus citriodora essential oil) can range from 0.001-0.002:0.8-1.0 google.com.

Synthesis from Isopulegol

This compound can be synthesized through the hydration of isopulegol wikidata.orgguidechem.com. This conversion involves the addition of water across the double bond of isopulegol, leading to the formation of the diol structure characteristic of this compound. One reported method involves treating isopulegol with 20% sulfuric acid, which yields this compound . The hydration of isopulegol is considered a viable route for producing this compound thegoodscentscompany.com.

Optimization of Synthetic Yields for Specific Isomers

The synthesis of this compound, particularly from precursors like citronellal (which cyclizes to isopulegol), often results in a mixture of stereoisomers thegoodscentscompany.comthegoodscentscompany.comresearchgate.netacademie-sciences.fr. Optimization of synthetic conditions is crucial for influencing the yield and the ratio of these isomers. The cis-isomer of PMD is often noted for its desirable properties wikipedia.org.

Acid-catalyzed cyclization of citronellal is a common route, and parameters such as acid concentration, reaction temperature, and reaction time significantly impact the conversion of the starting material and the selectivity towards different PMD isomers wikidata.orgthegoodscentscompany.comresearchgate.netresearchgate.netacs.orggoogle.com. Various acidic catalysts, including sulfuric acid wikidata.orgresearchgate.netresearchgate.netacs.orggoogle.combeilstein-journals.org, citric acid thegoodscentscompany.comacademie-sciences.fr, and solid acid catalysts such as lignin-derived carbon catalysts, have been explored to enhance the yield and control the isomer distribution researchgate.netlookchem.com.

Research has detailed specific conditions for the synthesis of PMD from citronellal. For instance, treatment with 0.25% sulfuric acid at 50°C for 11 hours has been reported to yield a 97.9% conversion of citronellal with 92.3% selectivity for PMD researchgate.netacs.org. Another study optimizing the synthesis from Eucalyptus citriodora essential oil (containing citronellal) using 0.75% sulfuric acid at 60°C for 6 hours achieved a 95.6% PMD yield with 98.5% citronellal conversion, resulting in a cis/trans isomer ratio of 59.5/40.5 researchgate.net.

The following table summarizes some reported conditions and outcomes for PMD synthesis from citronellal:

Starting MaterialCatalystAcid ConcentrationTemperature (°C)Time (h)Conversion (%)Selectivity (%)PMD Yield (%)cis/trans RatioReference
CitronellalSulfuric acid0.25%501197.992.3-- researchgate.netacs.org
E. citriodora essential oilSulfuric acid0.75%60698.5-95.659.5/40.5 researchgate.net
CitronellalSulfuric acid0.3% (v/v)1004--96- beilstein-journals.org
CitronellalLignin-derived carbon acid---97-86- researchgate.netlookchem.com

Note: Yields and selectivities can vary depending on the specific analytical methods and purification steps used in each study.

Reaction Mechanisms and Chemical Transformations of this compound

This compound, as a diol, can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, serving as a versatile intermediate in organic synthesis .

Oxidation Reactions and Products (e.g., Ketones, Carboxylic Acids)

This compound can be oxidized to yield corresponding ketones and carboxylic acids . The specific oxidation products depend on the reaction conditions and the oxidizing agent employed. Given the structure of this compound with both a secondary and a tertiary alcohol, selective oxidation is possible. For instance, oxidation of the secondary alcohol could lead to a ketone. 8-hydroxy-p-menthan-3-one, a keto-alcohol, has been identified as a downstream product of p-menthane-3,8-diol nih.govthegoodscentscompany.com. Common oxidizing agents mentioned for the oxidation of PMD include potassium permanganate (B83412) and chromium trioxide . General methods for the oxidation of alcohols to aldehydes or ketones using catalysts like TEMPO in conjunction with sodium hypochlorite (B82951) are also known in organic chemistry d-nb.info.

Reduction Reactions and Products (e.g., Alcohols, Alkanes)

This compound can be subjected to reduction reactions to form alcohols and alkanes . As this compound is already a diol, further reduction would typically involve the removal of the hydroxyl groups. However, specific detailed examples or mechanisms for the direct reduction of the hydroxyl groups in this compound to yield alkanes were not prominently found in the search results. Reduction reactions often require specific conditions and reducing agents depending on the functional groups present. Common reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are generally used in organic synthesis .

Substitution Reactions and Derivatives (e.g., Halides, Amines)

This compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups, such as halides and amines . These reactions typically require activation of the hydroxyl group or specific reaction conditions to facilitate the substitution. The synthesis of various substituted derivatives is possible, depending on the nucleophile used . For example, studies have explored the acylation of both hydroxyl groups of p-menthane-3,8-diol with acid anhydrides catalyzed by polymer-supported scandium triflate to form corresponding diesters beilstein-journals.org. The potential for substitution at the hydroxyl groups is also indicated by the use of nucleophilic substitution in the synthesis of polymer conjugates involving PMD researchgate.net.

Conversion to Isopulegol Acetate (B1210297)

A specific transformation of this compound that has been reported is its conversion to isopulegol acetate. This reaction can be achieved by treating this compound with sodium acetate kyoto-u.ac.jp. This conversion involves the formation of an acetate ester and a change in the cyclic structure, effectively converting the diol back to a compound related to its isopulegol precursor with an acetate group.

Ether Formation

The formation of ethers from alcohols, including diols like this compound, can occur through various synthetic routes. One historical account describes the formation of an ethereal compound from this compound. Specifically, the action of potassium hydrogen sulphate on this compound was reported to yield an ether, identified as identical in property to di-isopulegol ether prepared by Verley. kyoto-u.ac.jp This reaction, carried out under acidic conditions, likely involves the acid-catalyzed intermolecular dehydration of this compound molecules or related intermediates like isopulegol (which can be formed from citronellal and converted to this compound). kyoto-u.ac.jp The process using potassium hydrogen sulphate also resulted in the co-formation of a terpene. kyoto-u.ac.jp

Another potential pathway for ether formation from diols under acidic conditions is intermolecular dehydration. This process involves the reaction between the hydroxyl groups of two different molecules, leading to the formation of an ether linkage and a molecule of water. Given that this compound has two hydroxyl groups, this type of reaction could potentially lead to the formation of dimeric or oligomeric polyethers. The specific outcome would depend on the reaction conditions, including the acid catalyst used and the temperature. The reported formation of "di-isopulegol ether" from this compound using potassium hydrogen sulphate is consistent with an intermolecular dehydration pathway. kyoto-u.ac.jp

Advanced Analytical Characterization of Menthoglycol and Its Derivatives

Chromatographic Techniques for Menthoglycol Analysis

Chromatographic methods, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with sensitive detectors like Mass Spectrometry (MS), are widely employed for the analysis of this compound and related compounds. These techniques allow for the separation of complex mixtures and the identification and quantification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC-MS is a powerful technique for the compositional analysis of volatile and semi-volatile compounds like this compound. It involves separating the components of a sample based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer. GC-MS has been used to identify this compound in various plant extracts. For instance, this compound was identified among the chemical constituents in the methanol (B129727) extract of Zanthoxylum rhetsa fruits and the hexane (B92381) extract of Zanthoxylum armatum fruits through GC-MS analysis. innovareacademics.inphytojournal.comphytojournal.com

GC-MS analysis typically involves specific column types and temperature programs. For the analysis of compounds including this compound, a DB-WAX column (30 m × 0.32 mm × 0.5 μm) has been utilized with helium as the carrier gas. google.com Electron ionization (EI) at 70 eV is a common ionization method in GC-MS for generating characteristic fragmentation patterns that aid in compound identification by comparison with mass spectral libraries. innovareacademics.in The relative percentage of components in a sample can be calculated by comparing peak areas. innovareacademics.in

GC-MS is also valuable for analyzing complex mixtures containing this compound, such as essential oils. Different capillary phases, including bonded polyethylene (B3416737) glycol (a polar phase) and ionic liquid phases, are used in GC-MS for separating essential oil components, demonstrating unique selectivity and elution orders. chromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

LC-MS is suitable for the analysis of less volatile or thermally labile compounds, and it is often preferred for quantitative analysis due to its ability to handle a wider range of compounds and matrices compared to GC-MS. LC-MS couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

LC-MS has been used to analyze and quantify p-menthane-3,8-diol (B45773) (this compound). researchgate.net Studies evaluating polymer conjugates of p-menthane-3,8-diol have utilized LC-MS to determine the composition of copolymers. researchgate.net While specific details on LC-MS methods solely focused on this compound are less prevalent in the provided context compared to GC-MS, LC-MS is a standard technique for the quantitative analysis of various organic compounds, including diols and terpenoids, especially when high sensitivity and selectivity are required for complex samples. researchgate.netmdpi.com

Derivatization for Chromatographic Applications

Derivatization is a process where a chemical reaction is performed to modify a compound, making it more suitable for chromatographic analysis. For compounds like this compound which contain hydroxyl groups, derivatization can improve volatility for GC analysis or enhance detection sensitivity in both GC and LC.

Silylation is a common derivatization technique used for hydroxyl-containing compounds, including this compound and neothis compound (B13438), to make them amenable to GC-MS. researchgate.netresearchgate.net Using silylation reagents such as bis-(trimethylsilyl)-acetamide (BSA) or bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), mono- or di-TMSi (trimethylsilyl) ether derivatives of this compound isomers can be formed. researchgate.net Under certain catalytic conditions, the 3,8-di-TMSi ether derivative can be predominantly formed. researchgate.net The formation of cyclic boronates of this compound and neothis compound has also been reported to yield stable derivatives with excellent chromatographic properties. researchgate.netrsc.org Derivatization with BSTFA/TMCS (trimethylchlorosilane) has been used prior to GC-MS analysis to detect hydroxylated compounds. mdpi.com

Derivatization is particularly important in GC-MS metabolomics to correct for systematic biases and ensure a proportional relationship between metabolite concentration and peak area. researchgate.net While the provided information specifically mentions derivatization for GC applications of this compound, derivatization can also be employed in LC-MS to improve chromatographic behavior or ionization efficiency.

Spectroscopic Methods in this compound Research

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a crucial technique for determining the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the arrangement of atoms and functional groups within a molecule can be elucidated.

¹H NMR and ¹³C NMR spectra for this compound are available in databases. nih.gov NMR spectroscopy has been used to characterize the structure of compounds, including those related to menthol (B31143) and polyethylene glycol conjugates. researchgate.netolemiss.eduacs.orgresearchgate.netnih.gov For instance, ¹H NMR spectroscopy was used to characterize the structure of acryloyl–p-menthane-3,8-diol and its copolymers with acrylic acid, showing characteristic resonances corresponding to different proton environments in the molecules. researchgate.net The correct assignment of ¹H NMR spectra is essential for accurate structural determination and characterization of functionalized polymers. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies. When infrared light passes through a sample, certain frequencies are absorbed as the molecule vibrates. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.

FT-IR spectroscopy is used in this compound research for structural characterization and to confirm the presence of specific functional groups, such as hydroxyl (O-H) and carbon-hydrogen (C-H) stretches. nih.govresearchgate.net FT-IR spectra for this compound are available. nih.gov FT-IR has been used to characterize the structure of acryloyl–p-menthane-3,8-diol and its copolymers, providing information about the presence of ester linkages and C-H bending vibrations. researchgate.net FT-IR spectroscopy is a valuable tool for monitoring chemical reactions, such as the oxidation of menthol to menthone, by observing changes in characteristic functional group peaks. emerginginvestigators.orgresearchgate.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by measuring the mass-to-charge ratio (m/z) of ions. For this compound and its derivatives, MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for structural elucidation and purity assessment.

GC-MS has been employed to identify this compound in various natural extracts, such as the fruits of Zanthoxylum rhetsa and Zanthoxylum armatum. innovareacademics.inphytojournal.com. Analysis of the hexane extract of Zanthoxylum armatum fruits by GC-MS identified this compound among 36 chemical compounds phytojournal.com. Similarly, a methanolic extract of Zanthoxylum rhetsa fruits analyzed by GC-MS showed 32 chemical compounds, including this compound innovareacademics.in.

For compounds like p-menthane-3,8-diol (PMD) that are volatile and lack a chromophore, making HPLC or UV methods impractical, LC-MS has been utilized for analysis and quantification mdpi.com. Studies involving acryloyl-p-menthane-3,8-diol (APMD), a conjugate of PMD, used MS to confirm its mass of 226 Da, consistent with the anticipated mass for the C₁₃H₂₂O₃ conjugate mdpi.com.

Derivatization techniques can enhance the analysis of this compound by GC-MS. Silylation, for example, has been used to create trimethylsilyl (B98337) (TMSi) ether derivatives of this compound isomers for improved separation and characterization by GC-MS rsc.orgresearchgate.netresearchgate.net. Depending on the silylation conditions, this compound and neothis compound can form either two mono-TMSi derivatives (3- and 8-mono-TMSi ether) or a single 3,8-di-TMSi ether derivative researchgate.netresearchgate.net. These derivatives exhibit excellent chromatographic properties and are suitable for GC-MS analysis researchgate.netresearchgate.net. The mass spectra of these derivatives can provide characteristic fragmentation patterns that aid in structural confirmation researchgate.net.

The NIST database contains mass spectral data for p-menthane-3,8-diol, cis-1,3,trans-1,4-, with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.2646 nist.gov. The electron ionization mass spectrum shows prominent ions that contribute to the compound's identification nist.gov.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal behavior, stability, and physical properties of this compound and its derivatives. Simultaneous Thermal Analysis (STA), which combines TGA and DSC in a single instrument, provides complementary information by simultaneously measuring mass changes and heat flow as a function of temperature or time under controlled conditions netzsch.commt.comroyce.ac.uk.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature mt.comlabmanager.com. This technique is particularly useful for determining thermal stability, decomposition profiles, and the presence of volatile components labmanager.commooreanalytical.com.

For p-menthane-3,8-diol (PMD), TGA has been used to assess its thermal stability, especially in the context of developing extended-release formulations. PMD is known to be highly volatile mdpi.comresearchgate.net. TGA analysis of PMD alone shows significant weight loss at relatively low temperatures, typically between 45 and 60 °C, indicating its volatility mdpi.com.

Studies involving copolymers conjugated with acryloyl-p-menthane-3,8-diol (APMD) have used TGA to demonstrate that chemically linking PMD into a polymer structure significantly reduces its volatility compared to the free compound mdpi.comresearchgate.net. The presence of conjugated PMD in the copolymers prevented the rapid weight loss observed for PMD alone when heated during TGA mdpi.com.

TGA can be coupled with evolved gas analysis techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FT-IR) to identify the volatile products released during thermal decomposition royce.ac.uknetzsch.comnetzsch.com. This coupling provides deeper insights into the degradation mechanisms of this compound and its derivatives royce.ac.uk.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature or time mt.comwikipedia.orgtorontech.com. DSC is used to study thermal transitions such as melting, crystallization, glass transitions, and chemical reactions that involve changes in heat flow mt.commooreanalytical.comtorontech.commt.com.

DSC analysis of materials can provide information on melting points, crystallization points, glass transition temperatures (Tg), heat capacity, and reaction enthalpies mooreanalytical.comtorontech.comamericanpharmaceuticalreview.com. These parameters are crucial for understanding the physical state and behavior of a compound across different temperatures torontech.comamericanpharmaceuticalreview.com.

While specific DSC data for pure this compound (melting point, crystallization, etc.) were not extensively detailed in the search results beyond its reported melting point of 82-83 °C lookchem.com, DSC has been applied to study the thermal properties of materials containing this compound derivatives, such as the poly(acrylic acid-co-acryloyl-p-menthane-3,8-diol) copolymers mdpi.com.

In the study of these copolymers, DSC analysis was performed to determine their glass transition temperatures (Tg) mdpi.com. The Tg values for the copolymers varied depending on the molar ratio of the constituent monomers mdpi.com. For a 5000 Da poly(acrylic acid) (PAA) control, the Tg was reported as 101 °C, consistent with literature mdpi.com. Copolymers of acrylic acid and APMD showed Tg values ranging from 48 to 59 °C for different molar ratios, with increasing proportions of acrylic acid leading to a higher Tg mdpi.com.

DSC is a valuable tool in pharmaceutical research and material science for assessing thermal stability, identifying polymorphic forms, and understanding how materials behave under varying thermal conditions labmanager.comcoriolis-pharma.comnih.gov. The heat flow curves generated by DSC provide a thermal signature of the sample, with peaks and steps indicating specific thermal events torontech.commt.comyoutube.com. Endothermic peaks (heat absorbed) are typically associated with processes like melting, while exothermic peaks (heat released) can indicate crystallization or curing reactions youtube.com. A step in the baseline of a DSC curve often signifies a glass transition, which is a change in heat capacity wikipedia.orgyoutube.com.

Analytical TechniqueInformation ProvidedApplication for this compound
Mass Spectrometry (MS)Molecular weight, structural identification, fragmentation patterns, purity assessmentIdentification in natural extracts, confirmation of derivative structures, quantification in formulations. innovareacademics.inphytojournal.commdpi.comnist.gov
Thermogravimetric Analysis (TGA)Mass change as a function of temperature, thermal stability, decomposition profileAssessment of volatility, evaluation of stability in formulations, identification of degradation products (when coupled with MS). mdpi.comroyce.ac.ukresearchgate.net
Differential Scanning Calorimetry (DSC)Heat flow as a function of temperature, thermal transitions (melting, Tg, crystallization)Determination of thermal transitions, assessment of physical state, characterization of polymers containing this compound derivatives. mdpi.comtorontech.com

Biological Activities and Pharmacological Studies of Menthoglycol

Insect Repellent Efficacy and Mechanisms

Menthoglycol (PMD) is a widely recognized and effective insect repellent, offering protection against a variety of mosquitoes and other biting arthropods. wikipedia.orgthegoodscentscompany.com Its efficacy and mechanisms of action have been the subject of numerous studies.

Comparative Efficacy against Mosquito Species (e.g., Aedes albopictus, Aedes aegypti)

Research has demonstrated that PMD is effective against key vector mosquito species, including Aedes albopictus and Aedes aegypti. nih.govnih.govresearchgate.net Studies indicate that PMD can provide protection comparable to that of DEET at similar concentrations, although the duration of protection may vary depending on the formulation and environmental conditions. wikipedia.orgnih.govnih.govresearchgate.netnih.gov For instance, a study using a Y-tube olfactometer showed that repellents containing PMD produced comparable results to DEET-based repellents against Aedes aegypti and Aedes albopictus, although for shorter durations. nih.govresearchgate.net Another study found that specific isomers of PMD were particularly effective in repelling Aedes albopictus, with (1R)-(+)-cis-PMD demonstrating high efficacy. Laboratory and field evaluations have shown that PMD can provide high protection efficiency against Culex quinquefasciatus and Anopheles gambiae s.s., with results comparable to DEET. nih.gov

Mechanism of Acetylcholinesterase Inhibition in Insects

One proposed mechanism for the insect repellent activity of PMD is the inhibition of acetylcholinesterase (AChE) in insects. Acetylcholinesterase is a crucial enzyme in the nervous system responsible for breaking down acetylcholine (B1216132), a neurotransmitter. ird.frnih.gov Inhibition of AChE leads to an accumulation of acetylcholine at the synapses, disrupting normal nerve function and resulting in continuous stimulation and paralysis in insects. ird.frnih.gov While some studies suggest that essential oil compounds can interact with insect nervous system receptors and exhibit neurotoxic properties, the direct and primary role of AChE inhibition by PMD as the sole mechanism of repellency is still an area of research. researchgate.netpensoft.net

Interaction with Insect Olfactory Receptors and Behavioral Response

Insect olfactory receptors play a critical role in detecting chemical cues from their environment, including host odors and repellents, which in turn influences their behavior. mdpi.comusda.govresearchgate.netnih.gov Repellents like PMD are believed to interact with these olfactory receptors, disrupting the insect's ability to locate a host. researchgate.netfrontiersin.org This interaction can modulate the activity of olfactory receptors, leading to altered physiological and behavioral responses, such as avoidance. researchgate.netfrontiersin.org The insect olfactory system utilizes a combinatorial coding mechanism, where different odorants activate specific sets of receptors, contributing to the perception of odor identity and subsequent behavioral output. researchgate.netnih.govfrontiersin.org While the precise interaction of PMD with specific insect olfactory receptors is complex and involves various factors, it is understood to interfere with the normal olfactory processes that guide host-seeking behavior.

Structure-Activity Relationships (SAR) in Repellency

The insect repellent activity of PMD is influenced by its chemical structure, and studies have explored the structure-activity relationships (SAR) of its different stereoisomers and analogues. PMD has three stereocenters, leading to multiple possible stereoisomers, with the cis-isomer generally noted for superior insect-repellent efficacy compared to the trans-isomer. wikipedia.org Research on the stereoisomers of p-menthane-3,8-diol (B45773) and related analogues against insects like the brown ear tick (Rhipicephalus appendiculatus) has shown that menthane diols are potently repellent, comparable to DEET. actascientific.com Studies have also indicated that the stereochemistry of molecules structurally related to PMD, such as limonene, carvone, and menthol (B31143), can significantly influence their smell and activity in insects. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the relationship between the chemical structure of compounds, including those related to DEET and plant-derived repellents like PMD, and their mosquito repellent activity. researchgate.netyachaytech.edu.ec These studies utilize mathematical descriptors to understand how structural variations impact repellent efficacy. researchgate.net

Comparison with Synthetic Repellents (e.g., DEET)

This compound (PMD) is often compared to synthetic repellents like N,N-diethyl-meta-toluamide (DEET), which is considered a gold standard in insect repellency due to its broad-spectrum effectiveness and long duration of action. rei.comms.govsjp.ac.lk Studies have shown that PMD can offer comparable protection against mosquitoes to DEET, particularly at similar concentrations. wikipedia.orgnih.govnih.govresearchgate.netnih.gov For example, laboratory and field evaluations have indicated that PMD can have similar protective efficacy against Culex quinquefasciatus and Anopheles gambiae s.s. as DEET. nih.gov While DEET is known for providing long-lasting protection, PMD's duration of action can be shorter depending on the formulation. nih.govresearchgate.netnih.gov However, PMD is often perceived as a safer, plant-based alternative to synthetic repellents. wikipedia.orgnih.gov

Here is a comparative summary of PMD and DEET based on available information:

FeatureThis compound (PMD)DEET (N,N-diethyl-meta-toluamide)
SourceNatural (lemon eucalyptus), Synthetic wikipedia.orgthegoodscentscompany.comSynthetic sjp.ac.lkwikipedia.org
EfficacyEffective against mosquitoes and ticks wikipedia.orgthegoodscentscompany.comactascientific.comBroad-spectrum against mosquitoes, flies, ticks, etc. rei.comms.govwikipedia.org
Duration of ActionVaries, can be shorter than DEET nih.govresearchgate.netnih.govGenerally longer lasting rei.comms.gov
MechanismAcetylcholinesterase inhibition (proposed), Olfactory receptor interaction researchgate.netfrontiersin.orgOlfactory interaction (primary), potential neurological effects sjp.ac.lkwikipedia.org
PerceptionOften perceived as a safer, plant-based alternative wikipedia.orgnih.govWidely studied, considered safe when used as directed rei.comms.gov

It is important to note that while PMD is effective, the performance of repellents can vary based on the concentration of the active ingredient, the specific formulation, and environmental factors. nih.govresearchgate.netnih.govms.gov

Antimicrobial Properties and Mechanisms

This compound has also demonstrated significant antimicrobial activity against various pathogens, including bacteria and potentially fungi. Studies have explored its effectiveness against specific microorganisms.

Research indicates that PMD can effectively inhibit the growth of several bacteria, including Staphylococcus aureus and Escherichia coli. It has also shown potential as a disinfectant, demonstrating effectiveness as a hand sanitizer by significantly reducing bacterial load. While the precise mechanisms of PMD's antimicrobial action are still being investigated, studies on other monoterpenes suggest that their activity may involve the perturbation of the lipid fraction of microbial plasma membranes, leading to alterations in membrane permeability and leakage of intracellular materials. nih.gov This effect can be dependent on the lipid composition and surface charge of the microbial membranes. nih.gov Some studies also suggest that these compounds might cross cell membranes and interact with intracellular sites critical for antibacterial activity. nih.gov

Data from studies on the antimicrobial activity of compounds, including this compound, often involve determining the minimum inhibitory concentration (MIC) against various bacterial strains. While specific MIC data for pure this compound across a wide range of pathogens was not extensively detailed in the provided search results beyond the mentioned studies on Staphylococcus aureus and Escherichia coli, the reported findings indicate a notable antimicrobial potential.

Here is a summary of reported antimicrobial activity:

MicroorganismActivity ReportedSource
Staphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Various pathogensSignificant antimicrobial activity

Further detailed research is needed to fully elucidate the spectrum of antimicrobial activity of this compound and the specific mechanisms involved.

Antibacterial Activity

Studies have demonstrated the antibacterial activity of this compound against several bacterial strains. It has been shown to be effective against Staphylococcus aureus and Escherichia coli. While direct studies on this compound's activity against Bacillus cereus and Salmonella Typhimurium are less extensively documented in the provided sources compared to its effects on S. aureus and E. coli, essential oils containing terpenoids, such as those found in Citrus hystrix or Temu kunci, have shown activity against these pathogens. researchgate.netcabidigitallibrary.orgnih.gov Given this compound's nature as a terpenoid, these findings in related compounds suggest a potential area for further investigation regarding this compound itself. Some sources also indicate that this compound possesses mild antimicrobial properties generally. cymitquimica.com

Antifungal Properties

This compound has also been reported to possess antifungal properties. google.comsimplyearth.com This activity contributes to its potential as an anti-infectious agent. google.com Essential oils containing this compound, such as lemon eucalyptus oil, are noted for their antifungal capabilities. simplyearth.com

Cellular Mechanisms of Antimicrobial Action

The mechanisms by which this compound exerts its antimicrobial effects are an area of ongoing study. One proposed mechanism involves the interaction of this compound with cell membranes. google.com This interaction is believed to disrupt the function of membrane-bound proteins, leading to changes in cellular processes and potentially cell death. google.com General mechanisms of antibacterial action observed with other compounds include the inhibition of cell wall synthesis, disruption of membrane function, inhibition of protein synthesis, and enzyme inhibition. pressbooks.pubresearchgate.net While specific detailed mechanisms of this compound's enzyme inhibition in bacteria are not explicitly detailed in the provided texts, the general principle of enzyme inhibition as an antimicrobial mechanism is well-established. pressbooks.pubfrontiersin.org

Table 1: Summary of Antimicrobial Activities

MicroorganismActivity ReportedSource
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
FungiAntifungal google.comsimplyearth.com

Analgesic Properties

This compound is reported to have analgesic properties, providing pain relief, particularly through topical application. google.com Its inclusion in topical analgesic compositions is noted, where it may contribute to cooling or warming sensations alongside other active ingredients like menthol and camphor. google.comgoogle.com

Cellular and Molecular Interactions

The biological activities of this compound are mediated through its interactions at the cellular and molecular levels.

Modulation of Gene Expression, particularly Oxidative Stress Response Genes

This compound has been shown to influence the expression of genes, including those involved in the oxidative stress response. This modulation can enhance cellular defense mechanisms against reactive oxygen species. Studies on related compounds, such as β-citronellol, have also indicated the involvement of oxidative stress response genes in their biological effects. nu.ac.th The influence on gene expression highlights a key molecular mechanism through which this compound may exert its protective or therapeutic effects. The expression of genes related to oxidative stress can be influenced by various external factors. researchgate.netubbcluj.ro

Interaction with Cell Membranes and Membrane-Bound Proteins

Current understanding suggests that this compound (p-menthane-3,8-diol) may exert its biological effects, in part, through interactions with cell membranes and by disrupting the function of membrane-bound proteins. This proposed mechanism is considered fundamental to its activity in biological systems.

In the context of its antimicrobial properties, studies indicate that essential oils containing compounds like this compound can affect bacterial cell membranes. cabidigitallibrary.org This interaction may lead to a disturbance in membrane permeability, potentially causing cell leakage and contributing to antibacterial effects. cabidigitallibrary.org

The stereochemistry of this compound is noted to significantly influence its bioactivity, implying that the specific spatial arrangement of the molecule affects its interaction with biological targets, potentially including membrane components and associated proteins.

Influence on Cell Signaling Pathways

The interaction of this compound (p-menthane-3,8-diol) with cell membranes and membrane-bound proteins is hypothesized to result in changes to cell signaling pathways and subsequent physiological responses. The mechanism of action of PMD is described as involving interaction with various molecular targets and pathways within biological systems.

Research indicates that this compound can influence the expression of genes, including those involved in the oxidative stress response, potentially enhancing cellular defense mechanisms against reactive oxygen species. Furthermore, the compound is reported to participate in various metabolic pathways, affecting enzymatic activities related to energy production and oxidative stress response. These effects on gene expression and metabolic enzymes suggest an influence on intracellular processes that are often regulated by signaling cascades.

While the precise, detailed mechanisms by which this compound modulates specific cell signaling pathways in all biological contexts are still areas of ongoing research, the available information points towards an involvement in modulating cellular responses through interactions that initiate or alter signaling events.

Summary of Reported Cellular Interactions and Influences

FeatureReported Interaction/InfluenceContext/Note
Cell Membranes Interaction with cell membranes. Disturbance of bacterial cell membrane permeability. cabidigitallibrary.orgGeneral biological systems. Related to antimicrobial activity. cabidigitallibrary.org
Membrane-Bound Proteins Disruption of the function of membrane-bound proteins. General biological systems.
Cell Signaling Pathways Leads to changes in cell signaling pathways. Modulates inflammatory pathways. General biological systems. Specific pathways not extensively detailed.
Gene Expression Influences genes involved in oxidative stress response. Related to cellular defense mechanisms.
Metabolic Pathways Participates in various metabolic pathways, affecting enzymatic activities. Related to energy production and oxidative stress response.
Stereochemistry Significantly impacts bioactivity. Suggests impact on interaction with biological targets.

Metabolism and Toxicological Research of Menthoglycol

Metabolic Pathways in Biological Systems

Research into the metabolic fate of menthoglycol in biological systems indicates its involvement in certain transformation processes, although detailed enzymatic pathways are not extensively documented in the provided literature.

Participation in Energy Production and Oxidative Stress Response Pathways

This compound is reported to participate in various metabolic pathways, affecting enzymatic activities related to energy production and oxidative stress response. It has also been noted to influence the expression of genes involved in oxidative stress response, potentially enhancing cellular defense mechanisms against reactive oxygen species. However, the precise mechanisms by which this compound directly participates in energy production pathways or acts as a direct substrate or intermediate within these processes are not detailed in the available information. General metabolic pathways are crucial for obtaining energy and maintaining cellular homeostasis. sustainability-directory.comnumberanalytics.com

Oxidation and Reduction Pathways

Chemically, PMD38 (this compound) can undergo oxidation to form corresponding ketones and carboxylic acids, and reduction to form alcohols and alkanes. While these reactions are described as chemical transformations, the extent to which these specific oxidation and reduction pathways occur as metabolic processes in biological systems for this compound is not explicitly elaborated in the provided search results. Biological systems utilize complex redox (oxidation/reduction) pathways, often involving electron carriers, for energy production and cellular signaling. naturecurefamilyhealth.comnumberanalytics.comlibretexts.orgmdpi.com

Glucuronidation Processes

Glucuronidation appears to be a relevant metabolic process for compounds related to this compound. Urinary excretion of this compound-glucuronic acid has been reported in rabbits following the administration of citronellal (B1669106), a related compound. europa.euchemicalbook.com This suggests that phase-II glucuronidation processes are involved in the metabolism and elimination of this compound or its precursors in some biological systems. europa.eu The conjugation with glucuronic acid is described as a biological reaction. chemicalbook.com

Formation of Hydroxy Acids and Triols

Based on the provided search results, there is no detailed information specifically describing the formation of hydroxy acids or triols directly as metabolic products of this compound in biological systems.

Enzymatic Activities Affected by this compound

This compound is indicated to affect enzymatic activities related to energy production and oxidative stress response. In the context of its insect repellent activity, this compound is known to inhibit acetylcholinesterase in insects, disrupting nerve function. However, specific human metabolic enzymes that are directly and significantly affected by this compound are not detailed in the search results. Enzyme activity in biological systems can be influenced by various factors, including the presence of inhibitors. researchgate.netmonash.edulibretexts.org

Toxicokinetic and Pharmacokinetic Studies

Information specifically on the detailed toxicokinetics and pharmacokinetics of this compound in humans or other mammals is limited in the provided literature. Based on its physicochemical parameters and studies on materials containing this compound, oral uptake and dermal absorption are expected. europa.eu Following absorption, relatively wide distribution and excretion, primarily through urine, are anticipated, consistent with the metabolic fate involving glucuronidation. europa.eu While pharmacokinetic evaluations may be conducted in the context of topical formulations, specific parameters such as absorption rates, distribution volumes, metabolism rates, and excretion half-lives for this compound itself are not provided in the search results. google.comgoogle.com

Absorption, Distribution, and Excretion

Toxicokinetics describes the journey of a substance through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). merckvetmanual.comyoutube.com Absorption is the initial movement of a substance from the site of administration into the bloodstream. merckvetmanual.comyoutube.comgenomind.com Distribution involves the transport of the substance via the bloodstream to various tissues and organs. merckvetmanual.comyoutube.comgenomind.com Metabolism is the process by which the body breaks down the substance, often into metabolites. merckvetmanual.comyoutube.comgenomind.com Excretion is the removal of the substance and its metabolites from the body, primarily through the kidneys and bile. merckvetmanual.comyoutube.comgenomind.com

While specific ADME data for this compound itself may be limited, toxicokinetic assessments can be based on data from its main constituents or related compounds. europa.eu For substances with relatively low molecular weight and sufficient water solubility, absorption via the oral tract is expected. europa.eu Distribution is influenced by factors such as water solubility, with polar or water-soluble agents tending to be excreted by the kidneys, while lipid-soluble chemicals may be excreted via bile and accumulate in fat depots. merckvetmanual.com Metabolism often involves phase I reactions (oxidation, reduction, hydrolysis) and phase II reactions (conjugation), aiming to make compounds more polar for easier excretion. merckvetmanual.comyoutube.com Glucuronidation is one such conjugation process. merckvetmanual.comyoutube.com

Dermal Absorption and Permeation

Dermal absorption is a significant route of exposure for this compound, particularly given its use in topical insect repellents. europa.eumdpi.com Studies have investigated the percutaneous absorption and permeation of p-menthane-3,8-diol (B45773) through skin models. thegoodscentscompany.comresearchgate.netperflavory.com Dermal absorption is expected based on available studies and favorable physicochemical parameters. europa.eu

Research using excised, full-thickness porcine ear skin showed that free PMD demonstrated penetration and permeation through the skin layers. mdpi.comresearchgate.net In contrast, a polymer conjugate of PMD showed no detectable permeation through the skin, with over 90% remaining on the outer surface. mdpi.comresearchgate.net This suggests that the formulation can significantly influence the extent of dermal absorption and permeation. mdpi.comresearchgate.net

Studies assessing dermal absorption often utilize models like the IH Skinperm tool, which considers factors such as instantaneous deposition, affected skin area, maximum skin adherence, and observation time to estimate absorption values. europa.eu For Cymbopogon winterianus oil, which contains this compound, a dermal absorption value of 1.996% for hazard assessment was derived from such modeling. europa.eu

Systemic Absorption via Gastrointestinal Tract

Systemic absorption of this compound via the gastrointestinal tract is also expected. europa.eu This expectation is based on the physicochemical properties of its constituents, such as relatively low molecular weight and sufficient water solubility, which facilitate dissolution in gastrointestinal fluids. europa.eu Passive diffusion is considered a likely mechanism for uptake across the intestinal membrane, supported by moderate log Kow values of the major constituents. europa.eu Additionally, uptake through aqueous pores or carriage with the bulk passage of water in the GI tract can occur for molecules with relatively low molecular weight. europa.eu

Findings from oral toxicity studies can support the occurrence of systemic absorption via the gastrointestinal tract. europa.eu For instance, studies reporting toxic effects following oral administration of substances containing this compound indicate that systemic absorption has taken place. europa.eu An earlier study reported the urinary excretion of this compound-glucuronic acid by rabbits after feeding them citronellal, suggesting that citronellal is metabolized to this compound and subsequently undergoes glucuronidation for excretion after gastrointestinal absorption. europa.eunih.gov

Mechanisms of Toxicity

Research indicates that this compound can exhibit toxic effects, particularly at higher concentrations. The mechanisms of toxicity explored include neurotoxic effects and the induction of oxidative stress. wikipedia.org

Neurotoxic Effects

This compound has been associated with neurotoxic effects, particularly at elevated concentrations. While some sources suggest that neurotoxicity cases have not been recorded in certain contexts of use penntybio.com, research indicates the potential for such effects. For example, topical application of related compounds like citronellal has been shown to produce neurotoxic symptoms in studies on blow flies, affecting nerve function. nih.gov Although this study pertains to insects, it highlights the potential for compounds with similar structures to interact with neural pathways.

Table 1: Summary of Potential Neurotoxic Effects (Based on related compounds)

CompoundOrganismObserved EffectSource
CitronellalBlow FlyProduced neurotoxic symptoms, affected spike amplitude nih.gov

Oxidative Stress Induction

This compound can influence cellular processes related to oxidative stress. It has been reported to influence the expression of genes involved in the oxidative stress response, potentially enhancing cellular defense mechanisms against reactive oxygen species (ROS). Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to detoxify these reactive products. wildfoodism.com ROS can cause damage to cells and tissues and are implicated in various disease processes. wildfoodism.com While this compound may enhance defense mechanisms , exposure to high levels of certain substances can also pose oxidative stress. google.com

Cellular Effects in Toxicity Studies

Studies investigating the toxicity of this compound and related compounds at the cellular level provide insights into their mechanisms of action. This compound's interaction with cellular processes is considered multifaceted, affecting enzymatic activities related to energy production and oxidative stress response.

Cytotoxicity assays are commonly used to evaluate the potential toxicity of substances on various cell lines. researchgate.net The choice of cell line often depends on the target organ or tissue relevant to the exposure route. researchgate.net For assessing potential toxicity from oral administration, cell lines mimicking the gastrointestinal tract (e.g., Caco-2) or the liver (e.g., HepG2) are frequently used. researchgate.net

While specific detailed data on the cellular effects of this compound from the search results within the strict outline are limited, the information suggests it can modulate gene expression related to oxidative stress and impact metabolic pathways.

Table 2: Reported Cellular Interactions

Safety Assessments and Regulatory Context

Comprehensive safety assessments are crucial for understanding the potential impact of a chemical compound on human health and the environment. For this compound, these assessments include various toxicity studies and evaluations by regulatory bodies.

Acute and Sub-chronic Toxicity Studies

Studies have been conducted to evaluate the toxicity of this compound following acute and sub-chronic exposure. The technical grade of p-Menthane-3,8-diol has been assessed for various toxicity endpoints. In acute toxicity evaluations, it is placed into Toxicity Category IV for acute oral toxicity, dermal toxicity, and skin irritation. However, it is classified under Toxicity Category I for eye irritation. This compound was not found to be a skin sensitizer (B1316253) epa.govepa.gov.

A 90-day dermal toxicity study in rats established a no-observed-effect level (NOEL) at a limit dose of 1000 mg/kg/day epa.gov. The study observed dermal effects such as increased erythema, edema, and eschar, as well as histological observations of increased acanthosis and inflammation at a higher dose of 3000 mg/kg/day, which was identified as the lowest-observed-effect level (LOEL) epa.gov. A 28-day dermal study in mice determined the NOEL for immune suppression, assessed via a primary antibody response to sheep red blood cells/plaque forming cell assay, to be greater than 3000 mg/kg/day epa.gov.

In a developmental toxicity study in rabbits, the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was established at 3000 mg/kg/day via the dermal route epa.govepa.gov. Mutagenicity studies evaluating this compound's potential to cause point mutations in bacteria and mammalian cells, chromosomal aberrations in mammalian cells, and induction of micronuclei in mouse bone marrow polychromatic erythrocytes found no genotoxicity at the tested doses, both with and without metabolic activation epa.govepa.gov.

Based on the data submitted for registration, no endpoints of concern were identified that would be used in a risk assessment epa.govepa.gov.

Here is a summary of key findings from toxicity studies:

Study TypeSpeciesRoute of AdministrationDurationKey Finding (NOEL/NOAEL)Observed Effects (at higher doses)Citation
Acute Toxicity-Oral, Dermal, SkinSingleToxicity Category IV- epa.govepa.gov
Acute Toxicity-EyeSingleToxicity Category I- epa.govepa.gov
Skin Sensitization-Dermal-Not a skin sensitizer- epa.govepa.gov
Sub-chronic ToxicityRatDermal90 days1000 mg/kg/day (NOEL)Increased erythema, edema, eschar, acanthosis, and inflammation epa.gov epa.gov
Sub-chronic ToxicityMouseDermal28 days> 3000 mg/kg/day (NOEL)No immune suppression observed epa.gov
Developmental ToxicityRabbitDermal-3000 mg/kg/day (NOAEL)No maternal or developmental toxicity observed epa.govepa.gov
Mutagenicity-In vitro & In vivo-No genotoxicity- epa.govepa.gov

Regulatory Approvals and Safety Classifications

This compound has undergone evaluation by various regulatory bodies due to its use in products such as insect repellents lookchem.comepa.gov.

In the United States, the technical grade active ingredient, p-Menthane-3,8-diol, has been evaluated by the EPA epa.govepa.gov. Based on the submitted data, the EPA has concluded that there is reasonable certainty of no harm to the U.S. population, including infants and children, resulting from the pesticidal uses of p-Menthane-3,8-diol epa.gov. It is used as an active ingredient in insect repellents applied to human skin and clothing epa.govepa.gov. The EPA classifies it as a biochemical pesticide with a non-toxic mechanism of action when used as an insect repellent epa.gov.

In the European Union, this compound is registered under the REACH Regulation and is manufactured in and/or imported to the European Economic Area for intermediate use only europa.eu. According to notifications provided to the European Chemicals Agency (ECHA) in REACH registrations, no hazards have been classified for this substance based on some reports europa.eunih.gov. However, other notifications indicate hazard classes and categories including Flammable Liquid 3, Eye Damage 1, Skin Irritation 2, Eye Irritation 2, and STOT SE 3, with varying percentages of companies reporting these classifications nih.gov. The ECHA has no public registered data indicating in which chemical products the substance might be used, other than for the manufacture of chemicals europa.eu.

Refined oil of lemon eucalyptus (OLE), which contains approximately 64% p-Menthane-3,8-diol, has been notified under the European Biocidal Products Directive (BPD) 98/8/EC (now BPR Regulation (EU) No. 528/2012) under the generic name "p-Menthane-3,8-diol rich botanic oil" and is undergoing the registration process in the UK lookchem.com.

In Canada, Health Canada's Pest Management Regulatory Agency (PMRA) has completed a re-evaluation of p-Menthane-3,8-diol canada.ca. Health Canada has determined that the continued registration of products containing p-Menthane-3,8-diol is acceptable canada.ca. The evaluation of available scientific information indicated that the uses of p-Menthane-3,8-diol products meet current standards for the protection of human health and the environment and have acceptable value when used according to the conditions of registration canada.ca. It is registered under the generic name "p-Menthane-3,8-diol and related oil of lemon eucalyptus compounds" lookchem.com.

This compound is also listed in databases related to food additives and fragrances, such as the FDA Substances Added to Food and the IFRA transparency List nih.gov.

Computational and in Silico Approaches in Menthoglycol Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the biological activity of a set of compounds with their structural and physicochemical properties. amazon.comwikipedia.orgmdpi.comresearchgate.net This allows for the prediction of the activity of new, untested chemicals based on their molecular descriptors. wikipedia.orgnih.gov While menthoglycol (PMD) has been in use as a repellent, comprehensive QSAR and pharmacophore modeling studies to improve the efficacy and aid the development of more effective analogues were not widely reported until more recent investigations. nih.goveurekaselect.com

Effective QSAR models for repellent design can be developed using mathematical structural descriptors. researchgate.net Studies have utilized various types of descriptors, including topological, geometrical (3D), and quantum chemical descriptors, to build QSAR models for mosquito repellents. researchgate.net The contribution of different descriptor classes to the quality of QSAR models has been analyzed. researchgate.net

An example of QSAR results for mosquito repellents, potentially including or related to this compound analogues, is illustrated in the table below, showing the performance of models built with different descriptor sets using methods like Ridge Regression (RR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.net

Table 1: Illustrative HiQSAR Results for Mosquito Repellents

Type of DescriptorsR² c.v. (RR)PRESS (RR)R² c.v. (PCR)PRESS (PCR)R² c.v. (PLS)PRESS (PLS)
TS-0.11449.80.05142.40.17436.9
TS+TC0.60317.70.28332.10.60117.8
TS+TC+3D0.60317.80.24833.60.58218.7
TS+TC+3D+QC0.58818.40.27732.30.55519.9
TC0.61917.00.31830.50.58518.6
3D-0.05247.0-0.12150.1-0.05247.0
QC0.37827.8-1.01590.10.03942.9

Note: This table presents illustrative data from a study on mosquito repellents using various descriptor types (Topostructural (TS), Topochemical (TC), 3D, and Quantum Chemical (QC)) and modeling methods (Ridge Regression (RR), Principal Component Regression (PCR), and Partial Least Squares (PLS)). R² c.v. is the cross-validated R-squared, and PRESS is the Predicted Residual Error Sum of Squares. researchgate.net

Pharmacophore Modeling for Repellent Design

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of molecules that are required for a specific biological activity and their spatial arrangement. schrodinger.com This approach is valuable in the design and discovery of novel repellent compounds. researchgate.net

Pharmacophore modeling of PMD and its synthetic derivatives has been conducted to aid the discovery and design of more effective analogues. nih.goveurekaselect.com These studies have indicated that for potent repellent activity, a pharmacophore model of PMDs should include two aliphatic hydrophobic features and a hydrogen-bond donor feature. nih.goveurekaselect.com These findings are consistent with stereo-electronic analyses that highlight the importance of properties like favorable lipophilicity and the presence of a localized negative electrostatic potential region. nih.gov Pharmacophore models can be generated from protein-ligand complexes, apo proteins, or from ligands themselves, and can be used in virtual screening to identify compounds likely to bind to a target receptor. schrodinger.com

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation (pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the strength of the interaction (binding affinity). youtube.comnih.gov It is a standard tool in structure-based drug design and virtual screening. nih.gov

In the context of insect repellents like this compound, molecular docking approaches have been attempted against potential targets such as Odorant Binding Proteins (OBPs) in mosquitoes. yachaytech.edu.ec These studies aim to analyze the interactions between repellent molecules and the binding sites of OBPs, which are involved in the insect's sense of smell and response to repellents. yachaytech.edu.ec While molecular docking can predict binding modes and affinities, a direct correlation between binding affinity to OBPs and repellent activity is not always established, suggesting the complexity of the repellent mechanism. yachaytech.edu.ec In silico simulations, including molecular docking, can be complemented with in vivo bioassays to design effective repellents. yachaytech.edu.ec

Quantum Chemical Analysis of Stereo-electronic Properties

Quantum chemical analysis provides insights into the electronic structure and properties of molecules, which are crucial for understanding their behavior and interactions. researchgate.netnih.gov For this compound and its derivatives, quantum chemical analysis of stereo-electronic properties has been performed to understand the factors contributing to their repellent activity. researchgate.netnih.goveurekaselect.com

Stereo-electronic analysis of PMD has indicated that certain properties play important roles in its repellent efficacy. nih.goveurekaselect.com These include lower aqueous stabilization (suggesting favorable lipophilicity), a larger separation of electrostatic potential energy, and the presence of a large localized negative electrostatic potential region associated with the oxygen atom. nih.goveurekaselect.com These molecular-level insights derived from quantum chemistry can inform the design of new, more effective PMD analogues by guiding modifications to enhance these favorable stereo-electronic attributes. nih.gov

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or, in the case of repellents, novel active molecules or analogues. researchgate.netamazon.comschrodinger.comnih.govfrontiersin.orgatomwise.com This method can significantly accelerate the discovery process by prioritizing compounds for experimental testing. youtube.com

Virtual screening can be performed using various approaches, including ligand-based methods (like pharmacophore screening or similarity searching) and structure-based methods (like molecular docking). schrodinger.comnih.govfrontiersin.org For this compound research, virtual screening is employed as part of the pharmacophore-based approach to discover novel repellents. researchgate.netamazon.com Studies have reported the identification of novel compounds with potential repellent activity through virtual screening efforts. yachaytech.edu.ec For instance, one study reported finding 23 novel compounds with potential repellent activity using virtual screening. yachaytech.edu.ec Virtual screening can also involve screening compound libraries based on similarity to known repellents, such as screening essential oil compounds based on their similarity to the binding characteristics of DEET against mosquito OBPs. yachaytech.edu.ec Virtual screening workflows can be guided by computational assessments and can lead to the identification of novel chemical scaffolds with desired activity. nih.govfrontiersin.orgatomwise.com

Applications and Material Science Innovations Involving Menthoglycol

Advanced Formulations for Biological Applications

Menthoglycol's integration into advanced formulations has opened avenues for improved delivery and efficacy in biological applications, notably in areas requiring controlled release and modified interactions with biological systems. Its use in personal care products and cosmetics highlights its relevance in formulations applied to the body. wikipedia.orgwikipedia.orgfishersci.caontosight.ai

Microencapsulation for Extended Release

Microencapsulation is a technique employed to encapsulate active pharmaceutical ingredients (APIs) or other active agents within microscopic protective coatings. This method offers significant advantages, including the ability to modify surface properties, improve solubility and bioavailability, and, crucially, control the release profile of encapsulated substances, enabling extended or sustained release formulations. thegoodscentscompany.comnih.govnih.gov For volatile compounds, such as those found in essential oils or related to PMD, microencapsulation can enhance effectiveness by reducing volatility and providing a slow-release system. fishersci.be While general principles of microencapsulation for controlled release of active agents are well-established, specific detailed research findings on the microencapsulation solely of this compound for extended release were not extensively detailed in the provided search results beyond the general application of the technique to volatile compounds. However, the principle of microencapsulation is relevant for extending the duration of effect for volatile substances like PMD. fishersci.be

Polymer Conjugates for Controlled Release and Reduced Permeation

The development of polymer conjugates represents a sophisticated strategy to modify the pharmacokinetic properties of active molecules. This involves attaching polymers to active agents, often through covalent bonding, to achieve controlled release, enhance stability, prolong circulation time, and reduce potential adverse effects. fishersci.ie

Research has specifically explored the creation of a novel polymer insect repellent conjugate involving p-menthane-3,8-diol (B45773) (PMD), or this compound. fishersci.befishersci.cascentspiracy.comnih.gov In one study, PMD was conjugated with acryloyl chloride via an ester bond to form acryloyl–PMD, which was then copolymerized with acrylic acid. fishersci.cascentspiracy.comnih.gov This polymer conjugate demonstrated extended release of the insect repellent, with approximately 45% of the repellent released over a period of five days in studies using porcine liver esterases. fishersci.befishersci.canih.gov

Furthermore, studies investigating the skin penetration and permeation of this polymer conjugate using excised porcine ear skin showed no detectable permeation of the copolymer through the skin, in contrast to free PMD which was found within all skin layers. fishersci.canih.gov Tape stripping analysis revealed that over 90% of the copolymer remained on the outer surface of the skin, indicating a significant reduction in skin uptake and transdermal permeation compared to the unconjugated compound. fishersci.canih.gov This highlights the potential of polymer conjugation as a method to develop extended-release formulations of this compound while minimizing skin absorption.

Role as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, contributing to the creation of more complex organic molecules and various derivatives. wikipedia.orgwikidata.org Its structural features make it a versatile starting material for chemical transformations.

Precursor for Complex Organic Molecules

As a building block, this compound acts as a precursor in the synthesis of complex organic molecules. wikipedia.org The synthesis of p-menthane-3,8-diol itself can be achieved through the cyclization of citronellal (B1669106) under acidic aqueous conditions. ontosight.aiscentspiracy.com Citronellal is a monoterpenoid aldehyde that serves as a common starting material for the synthesis of various cyclic terpenes, including menthol (B31143), to which this compound is structurally related. scentspiracy.comfishersci.finih.gov The transformation of aliphatic terpenes like citronellal into monocyclic terpenes such as menthol can involve intermediates or related compounds like this compound. fishersci.finih.gov

Development of Various Derivatives

The unique structure of this compound allows for the development of various derivatives that can be utilized in further chemical reactions or possess altered properties. wikipedia.org For instance, novel p-menthane-3,8-diol ester derivatives have been synthesized from citronellal. ontosight.ai this compound is also considered a derivative of isopulegol (B1217435), which itself originates from citronellal and is a precursor of menthol. fishersci.fi The creation of methyl menthol derivatives has also been explored in the context of developing cooling agents with improved properties. wikidata.org

Sensory and Sensation Modifying Effects

This compound is recognized for its sensory effects, particularly its ability to impart a cooling sensation. ontosight.ai This property is similar to that of menthol, another well-known cooling agent. acs.orguni.lu this compound functions as a sensate by directly stimulating the receptors at the nerve endings of the skin, thereby producing a cooling sensation upon application. wikipedia.orguni.lu This sensation modifying effect contributes to its use in products like personal care items and cosmetics. wikipedia.orgwikipedia.orgfishersci.ca

Future Directions and Research Gaps in Menthoglycol Studies

Elucidation of Remaining Unknown Mechanisms of Action

While menthoglycol is known to exhibit insect repellent properties, and some studies suggest it may inhibit acetylcholinesterase in insects, the full spectrum of its mechanisms of action is not yet completely understood. Research indicates that this compound's interaction with cellular processes is multifaceted, influencing gene expression related to oxidative stress response and participating in metabolic pathways affecting enzymatic activities. Further research is needed to translate these molecular and cellular effects into a comprehensive understanding of its biological activities. nih.gov Key questions remain regarding the specific molecular targets and signaling pathways involved in its repellent, antimicrobial, and potential other effects. nih.gov Understanding how this compound interacts with insect odorant receptors and the role of its physical properties, such as evaporation rate, in its repellent action is also an area requiring further exploration. nih.gov

Development of More Effective this compound Analogues

The development of more effective this compound analogues is a significant area for future research. While this compound is considered a safer, plant-based alternative to synthetic repellents like DEET, it is not always as effective or long-lasting. nih.gov Research is ongoing to design and synthesize novel analogues with improved efficacy and duration of action. nih.govresearchgate.net Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, are being employed to identify key structural features contributing to repellent activity and guide the design of more potent compounds. nih.govresearchgate.net For example, in silico analysis suggests that lower aqueous stabilization (favorable lipophilicity) and specific electrostatic potential characteristics play important roles in repellent activity. nih.gov The synthesis of polymer-repellent conjugates is also being explored to achieve extended release and potentially decrease skin permeation, aiming to mitigate volatility and improve lasting protection. mdpi.com

Further Research into Specific Isomeric Activities and Synthesis

This compound exists as eight possible stereoisomers, and studies have shown that the repellent activity varies among these isomers. lookchem.com Specifically, the (1R)-(+)-cis-PMD isomer has demonstrated the highest repellency index against Aedes albopictus compared to other isomers like (1S)-(-)-cis-PMD, (1S)-(+)-trans-PMD, and (1R)-(-)-trans-PMD. lookchem.comnih.gov Further research is crucial to fully understand the distinct biological activities of each specific isomer and to develop efficient, diastereodivergent synthetic methods to produce the most active forms. lookchem.comnih.gov Current synthesis methods, often involving the cyclization of citronellal (B1669106), can yield mixtures of isomers, and controlling the stereochemistry to favor the most effective isomers remains a research focus. lookchem.comresearchgate.net Investigating the differences in hydrogen-bond patterns between cis and trans isomers through techniques like X-ray diffraction can provide insights into their varying activities. lookchem.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.